![molecular formula C7H4I2O2 B13712045 4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
4,6-Diiodobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diiodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4I2O2 and a molecular weight of 373.91 g/mol It is a derivative of benzo[d][1,3]dioxole, where two iodine atoms are substituted at the 4 and 6 positions of the benzene ring
Preparation Methods
The synthesis of 4,6-Diiodobenzo[d][1,3]dioxole typically involves the iodination of benzo[d][1,3]dioxole derivatives. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination.
Chemical Reactions Analysis
4,6-Diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Scientific Research Applications
4,6-Diiodobenzo[d][1,3]dioxole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Diiodobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodinated structure allows it to act as a radiopaque agent in medical imaging by absorbing X-rays . In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the iodine atoms, which can stabilize transition states and intermediates .
Comparison with Similar Compounds
4,6-Diiodobenzo[d][1,3]dioxole can be compared with other iodinated benzo[d][1,3]dioxole derivatives, such as:
4,5-Diiodobenzo[d][1,3]dioxole: Similar in structure but with iodine atoms at the 4 and 5 positions.
4,7-Diiodobenzo[d][1,3]dioxole: Another isomer with iodine atoms at the 4 and 7 positions.
5,6-Diiodobenzo[d][1,3]dioxole: Iodine atoms are at the 5 and 6 positions, leading to different electronic properties and reactivity.
Properties
Molecular Formula |
C7H4I2O2 |
|---|---|
Molecular Weight |
373.91 g/mol |
IUPAC Name |
4,6-diiodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
InChI Key |
YWFPUVQOYLBTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
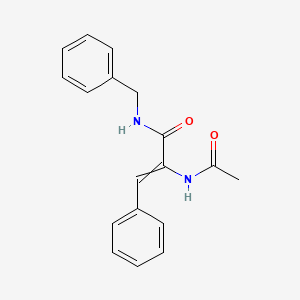
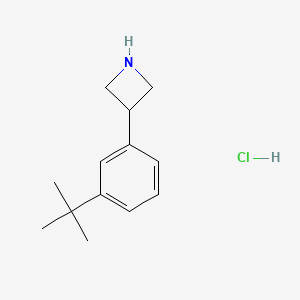
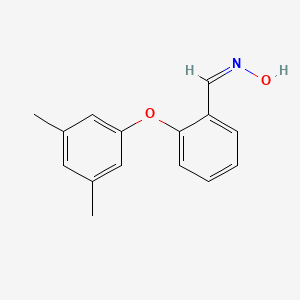
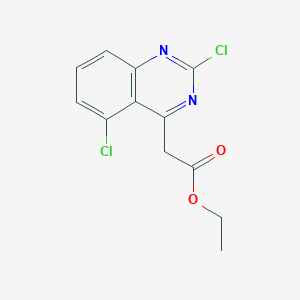
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
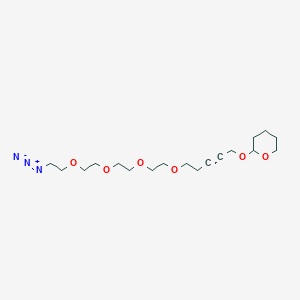
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
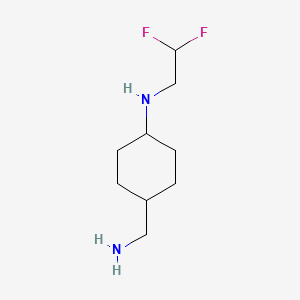
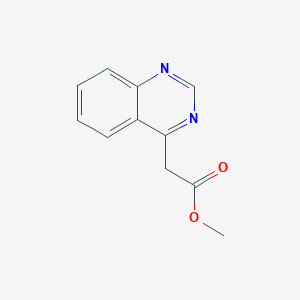
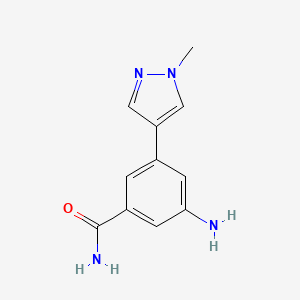
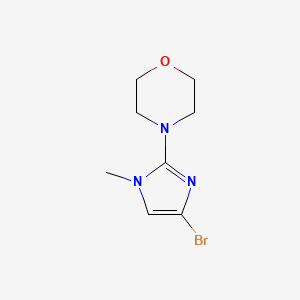
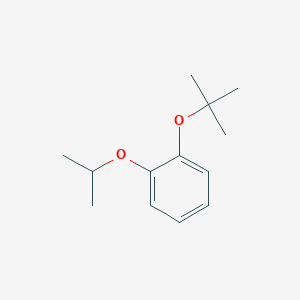
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
